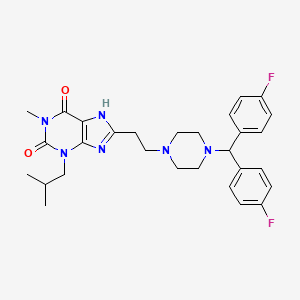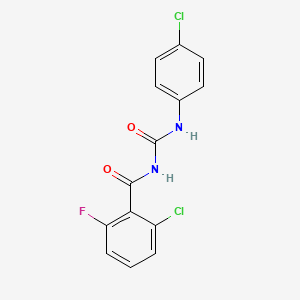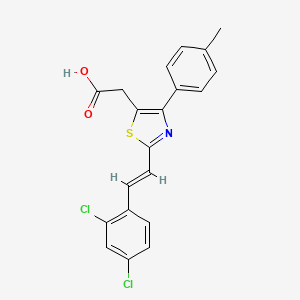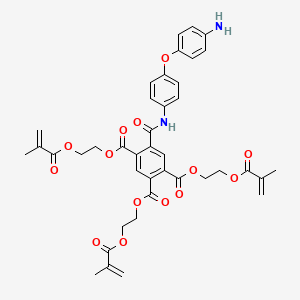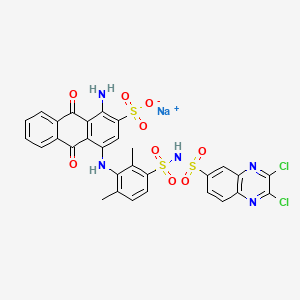
Thymidine, 3'-deoxy-3'-((((4-methoxyphenyl)amino)thioxomethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is a synthetic derivative of thymidine, a nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the 3’-deoxy group. The key step involves the reaction of the protected thymidine derivative with 4-methoxyphenyl isothiocyanate to introduce the thioxomethylamino group. The final step is the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The thioxomethylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethylamino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxomethylated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves its incorporation into DNA, where it can interfere with DNA replication and repair. The thioxomethylamino group may interact with enzymes involved in these processes, leading to the inhibition of their activity. This can result in the disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with a sulfur atom substitution.
3’-Deoxy-3’-fluorothymidine: A fluorinated thymidine analog used in imaging studies.
Azidothymidine (AZT): An antiretroviral drug used to treat HIV.
Uniqueness
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is unique due to the presence of the thioxomethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
132149-39-4 |
|---|---|
Molecular Formula |
C18H22N4O5S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N4O5S/c1-10-8-22(18(25)21-16(10)24)15-7-13(14(9-23)27-15)20-17(28)19-11-3-5-12(26-2)6-4-11/h3-6,8,13-15,23H,7,9H2,1-2H3,(H2,19,20,28)(H,21,24,25)/t13-,14+,15+/m0/s1 |
InChI Key |
QGJSXIBNBDFQLR-RRFJBIMHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



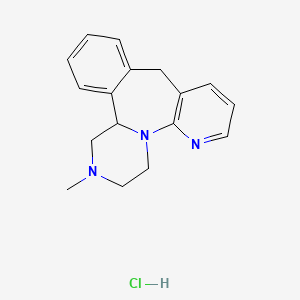
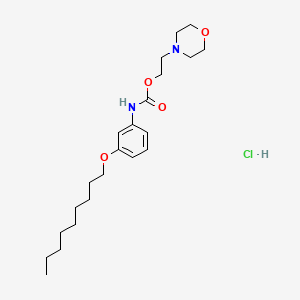
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

